N-methyl-3-(trifluoromethyl)benzamide N-methyl-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 41882-19-3
VCID: VC11665620
InChI: InChI=1S/C9H8F3NO/c1-13-8(14)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3,(H,13,14)
SMILES: CNC(=O)C1=CC(=CC=C1)C(F)(F)F
Molecular Formula: C9H8F3NO
Molecular Weight: 203.16 g/mol

N-methyl-3-(trifluoromethyl)benzamide

CAS No.: 41882-19-3

Cat. No.: VC11665620

Molecular Formula: C9H8F3NO

Molecular Weight: 203.16 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-3-(trifluoromethyl)benzamide - 41882-19-3

Specification

CAS No. 41882-19-3
Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
IUPAC Name N-methyl-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C9H8F3NO/c1-13-8(14)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3,(H,13,14)
Standard InChI Key ORKXMOMDYXMMNG-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC(=CC=C1)C(F)(F)F
Canonical SMILES CNC(=O)C1=CC(=CC=C1)C(F)(F)F

Introduction

Chemical and Physical Properties

Structural and Molecular Features

N-Methyl-3-(trifluoromethyl)benzamide consists of a benzene ring substituted with a trifluoromethyl group (-CF3_3) at the meta position and an N-methylamide (-CONHCH3_3) functional group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC9H8F3NO\text{C}_9\text{H}_8\text{F}_3\text{NO}
Molecular Weight203.161 g/mol
Exact Mass203.056 Da
PSA (Polar Surface Area)29.10 Ų
LogP (Partition Coefficient)2.46

The compound’s HS code (2924299090) classifies it under "other cyclic amides and derivatives," with a general tariff rate of 30.0% .

Synthesis and Industrial Production

Halogenation and Alkylation Pathways

A patented synthesis route for flumatinib, a tyrosine kinase inhibitor, highlights N-methyl-3-(trifluoromethyl)benzamide as a key intermediate . The process involves:

  • Bromination: 4-Methyl-3-(trifluoromethyl)benzonitrile reacts with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 85°C, initiated by azobisisobutyronitrile (AIBN) .

  • Nucleophilic Substitution: The brominated intermediate undergoes alkylation with N-methylpiperazine in acetonitrile at 135°C, catalyzed by palladium acetate .

Example Reaction Yield:

  • Starting material: 100.0 mg of 4-methyl-3-(trifluoromethyl)benzonitrile.

  • Product: 155.5 mg of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide (95.6% yield) .

Solvent and Catalyst Optimization

The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) and acetonitrile are preferred for bromination and amidation, respectively, due to their polarity and boiling points . Palladium acetate enhances catalytic activity in cross-coupling steps, reducing side reactions .

Pharmacological and Industrial Applications

Role in Anticancer Drug Development

N-Methyl-3-(trifluoromethyl)benzamide is a precursor in synthesizing flumatinib, a BCR-ABL tyrosine kinase inhibitor used to treat chronic myeloid leukemia . The trifluoromethyl group improves drug bioavailability by resisting oxidative metabolism .

Neuropharmacology

Derivatives of this compound exhibit glutamatergic modulation. For instance, 2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-trifluoromethylbenzamide acts as a glycine transporter-1 inhibitor, enhancing NMDA receptor activity and dopamine release in the nucleus accumbens .

Future Directions and Research Gaps

  • Metabolic Profiling: Studies on cytochrome P450 interactions are needed to assess drug-drug interaction risks.

  • Material Science Applications: The compound’s fluorinated structure could be exploited in polymer functionalization or liquid crystal design .

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